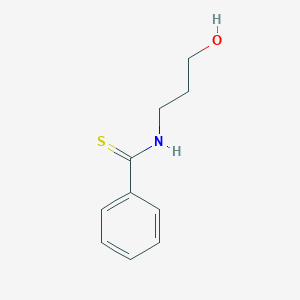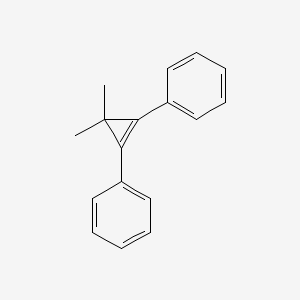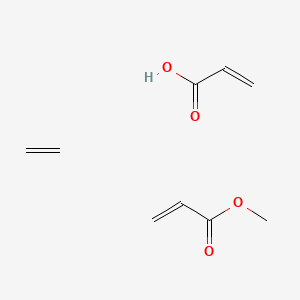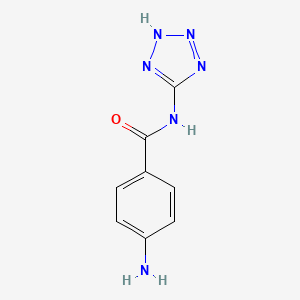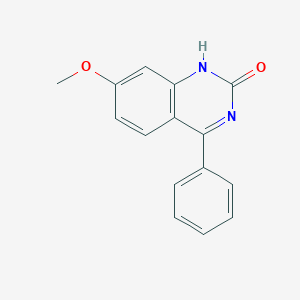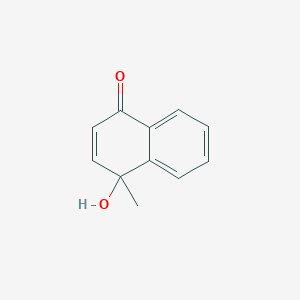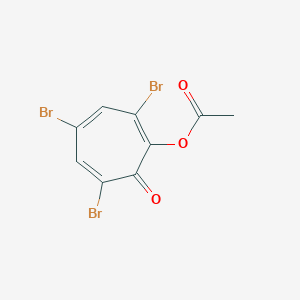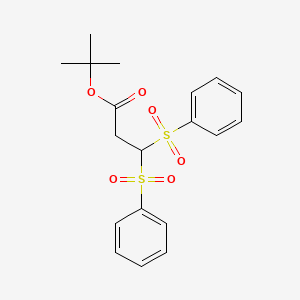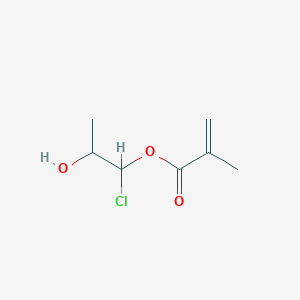
4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione is an organic compound characterized by the presence of a dimethylamino group and two phenyl groups attached to a butene-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione typically involves the reaction of dimethylamine with a suitable precursor, such as a benzaldehyde derivative. One common method is the condensation reaction between 4-dimethylaminobenzaldehyde and acetophenone under basic conditions. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers. The compound can also undergo electron transfer reactions, contributing to its redox properties. These interactions can affect cellular pathways and molecular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
4-Dimethylaminobenzaldehyde: Shares the dimethylamino group and aromatic structure.
4-Dimethylaminoantipyrine: Contains a dimethylamino group and is used in various chemical applications .
Uniqueness
4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its combination of a dimethylamino group with a butene-dione backbone and two phenyl groups sets it apart from other similar compounds, providing unique opportunities for research and industrial applications.
Propiedades
Número CAS |
36777-65-8 |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
4-(dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione |
InChI |
InChI=1S/C18H17NO2/c1-19(2)13-16(14-9-5-3-6-10-14)18(21)17(20)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clave InChI |
UWLLHBWUIGRKGG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C(C1=CC=CC=C1)C(=O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


